molecular formula C23H17F2NO4S B3010041 (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 1321974-13-3

(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B3010041
CAS No.: 1321974-13-3
M. Wt: 441.45
InChI Key: PIFBFJFMHJQSDE-RWEWTDSWSA-N
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Description

(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-2-imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the 3,4-difluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Sulfonylation with 4-methylbenzenesulfonyl chloride: This can be done using a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromen-2-imine core.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3,4-difluorophenyl)-chromen-2-imine: Lacks the methoxy and sulfonyl groups.

    (2Z)-N-(3,4-difluorophenyl)-8-methoxy-chromen-2-imine: Lacks the sulfonyl group.

    (2Z)-N-(3,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)-chromen-2-imine: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and sulfonyl groups in (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine may confer unique chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-16-8-11-18(24)19(25)13-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFBFJFMHJQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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